Urocanic Acid

Description

Historical Perspectives on Urocanic Acid Discovery

The compound was first identified and isolated in 1874 by the German chemist Max Jaffé. wikipedia.orgwikiwand.com He discovered the substance in the urine of a dog, which led to its name, derived from the Latin words urina (urine) and canis (dog). wikipedia.orgwikiwand.com Initially considered a metabolic waste product, further research elucidated its origin from the amino acid L-histidine and its significant presence and function within the skin. karger.com

Isomeric Forms: Trans-Urocanic Acid and Cis-Urocanic Acid

Urocanic acid exists in two geometric isomeric forms: a trans form and a cis form. The naturally occurring isomer synthesized in the body is trans-urocanic acid. researchgate.net Upon exposure to ultraviolet (UV) radiation, particularly UVB rays (280–315 nm), the trans-isomer undergoes photoisomerization to become cis-urocanic acid. wikipedia.orgacs.orguva.nl This conversion happens both in vitro and in vivo within the epidermis. wikipedia.org The amount of the cis-isomer formed is dependent on the dose and spectral distribution of the UV radiation. uva.nl

These two isomers have distinct physical properties and, more importantly, different biological roles. While both absorb UVB radiation, their subsequent effects on biological systems differ significantly.

Table 1: Comparison of Trans-Urocanic Acid and Cis-Urocanic Acid Properties

| Property | Trans-Urocanic Acid | Cis-Urocanic Acid |

| IUPAC Name | (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid wikipedia.org | (2Z)-3-(1H-imidazol-4-yl)prop-2-enoic acid |

| Chemical Formula | C₆H₆N₂O₂ wikipedia.org | C₆H₆N₂O₂ |

| Molar Mass | 138.124 g/mol wikipedia.org | 138.124 g/mol |

| Natural Occurrence | Synthesized from L-histidine; found in unirradiated skin. wikipedia.orgresearchgate.net | Formed from trans-UCA upon UV exposure. wikipedia.org |

| Water Solubility | Poorly soluble in water. semanticscholar.org | Readily soluble in water. semanticscholar.org |

| UV Absorption Peak | ~268-270 nm researchgate.net | Broadly similar absorption profile to the trans-isomer. researchgate.net |

Detailed Research Findings

Research has illuminated the divergent biological functions of the urocanic acid isomers.

Trans-Urocanic Acid: As the naturally synthesized form, trans-urocanic acid is a major component of the skin's natural moisturizing factor. nih.govresearchgate.net It contributes to maintaining the acidic pH of the skin surface. nih.govresearchgate.net Due to its strong absorption of UVB radiation, it was initially believed to function primarily as an endogenous sunscreen, protecting deeper skin layers from DNA damage. acs.orghmdb.ca However, the discovery of the properties of its photo-isomer has led to a more complex understanding of its role.

Cis-Urocanic Acid: The formation of cis-urocanic acid following UV exposure is a critical event. This isomer is known to have potent immunomodulatory properties. nih.govacs.org Research has shown that cis-urocanic acid can suppress T-cell-mediated immune responses. taylorandfrancis.com Studies in animal models and in vitro systems indicate it can suppress reactions to contact sensitizers, reduce the number of antigen-presenting Langerhans cells, and affect natural killer cell activity. taylorandfrancis.comhmdb.ca This UV-induced immunosuppression is a subject of intense research, as it may play a role in preventing the rejection of sun-damaged skin cells. uva.nl Some studies have also demonstrated that cis-urocanic acid can influence inflammatory responses in tissues distant from the skin, suggesting a systemic effect. plos.org

Table 2: Summary of Key Research Findings on Urocanic Acid Isomers

| Isomer | Key Research Findings |

| Trans-Urocanic Acid | - Functions as a natural moisturizing factor in the skin. nih.govresearchgate.net- Contributes to the maintenance of the skin's acid mantle. nih.govresearchgate.net- Synthesized from L-histidine via the enzyme histidase, accumulating in the stratum corneum. wikipedia.orgtaylorandfrancis.com- Absorbs UVB radiation, initially suggesting a role as a natural photoprotectant. acs.org |

| Cis-Urocanic Acid | - Formed by the photoisomerization of the trans-isomer upon UV exposure. wikipedia.orguva.nl- Acts as a local and systemic immunosuppressant. uva.nlplos.org- Shown to suppress T-cell mediated responses in experimental models. taylorandfrancis.com- Its formation is a key mechanism proposed for UV-induced immunosuppression. researchgate.net- Can attenuate inflammation in experimental models of colitis, indicating effects beyond the skin. plos.org |

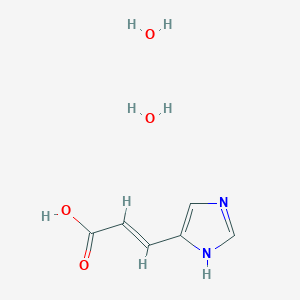

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYMIARKYCTBW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041148 | |

| Record name | trans-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 17 °C | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3465-72-3, 7699-35-6, 104-98-3 | |

| Record name | trans-Urocanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3465-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urocanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003465723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cis-Urocanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urocanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-imidazol-4-ylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROCANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D26XJJ3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Urocanic Acid

The journey of urocanic acid begins with the amino acid L-histidine and proceeds through a series of well-defined enzymatic reactions.

L-Histidine Deamination to Trans-Urocanic Acid: Enzymatic Catalysis by Histidine Ammonia-Lyase (Histidase)

The initial and rate-limiting step in the degradation of L-histidine is its non-oxidative deamination to form trans-urocanic acid and ammonia (B1221849). mdpi.commdpi.com This reaction is catalyzed by the cytosolic enzyme histidine ammonia-lyase (EC 4.3.1.3), also known as histidase or histidinase. wikipedia.orgcreativebiomart.netnih.gov The systematic name for this enzyme is L-histidine ammonia-lyase (urocanate-forming). wikipedia.orgqmul.ac.uk This enzymatic conversion is the first step in a pathway that ultimately leads to the formation of glutamate (B1630785). qmul.ac.ukebi.ac.ukwikipedia.org The reaction is essentially an elimination of the α-amino group from L-histidine. mdpi.comresearchgate.net

Histidase is primarily found in the liver and the epidermis of mammals. nih.govscielo.org.mxnih.gov The enzyme from both tissues is expressed from the same gene. nih.gov The kinetic properties of histidase have been studied, with a reported Km for histidine in the range of 1-4 mM. nih.gov For instance, purified native rat liver histidase showed a Km of 1.52 ± 0.43 mM for histidine. scielo.org.mx

Cofactor Involvement in Histidase Activity

Histidase belongs to the aromatic amino acid lyase family. qmul.ac.ukebi.ac.uk A unique feature of this enzyme family is the presence of an electrophilic cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO). wikipedia.orgqmul.ac.ukebi.ac.uk This MIO cofactor is not externally supplied but is formed autocatalytically within the enzyme itself through the cyclization and dehydration of a specific three-amino-acid sequence: alanine, serine, and glycine. qmul.ac.ukebi.ac.uksydlabs.com This internal cofactor is essential for the catalytic activity of histidase, enabling the deamination of L-histidine. mdpi.comscielo.org.mx Another modified amino acid, dehydroalanine, which is derived from a serine residue, has also been identified as crucial for the active site of histidase. nih.govscielo.org.mxnih.gov

Urocanic Acid Catabolism in Mammalian Systems

Following its synthesis, trans-urocanic acid undergoes further metabolism, primarily in the liver.

Urocanase-Mediated Conversion to 4-Imidazolone-5-Propionic Acid

The second step in the catabolism of histidine involves the hydration of trans-urocanic acid to 4-imidazolone-5-propionic acid (also referred to as imidazolonepropionate). wikipedia.orgwikipedia.orgontosight.ai This reaction is catalyzed by the enzyme urocanate hydratase (EC 4.2.1.49), commonly known as urocanase. wikipedia.orgwikipedia.orgnumberanalytics.com Urocanase is a homodimeric protein. wikipedia.orgnih.gov It utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which acts as an electrophile in the catalytic mechanism. wikipedia.orgebi.ac.uk The NAD+ facilitates a sigmatropic rearrangement of the urocanate molecule, allowing for the addition of a water molecule to form the product. wikipedia.org Inherited deficiency of urocanase leads to a condition called urocanic aciduria, characterized by elevated levels of urocanic acid in the urine. wikipedia.orgwikipedia.org

Downstream Metabolism to Glutamic Acid

The metabolic pathway continues from 4-imidazolone-5-propionic acid. This intermediate is converted to N-formiminoglutamic acid (FIGLU) by the enzyme imidazolonepropionase. ontosight.aiwikipedia.orghmdb.ca Subsequently, the formimino group of FIGLU is transferred to tetrahydrofolate by the enzyme formimidoyltransferase cyclodeaminase, yielding glutamic acid. ontosight.aiwikipedia.org This final step connects the catabolism of histidine to the general pool of amino acids and the citric acid cycle, as glutamate can be deaminated to form α-ketoglutarate. wikipedia.org Thus, the complete breakdown of urocanic acid in the liver ultimately produces glutamic acid. qmul.ac.ukwikipedia.orgcdnsciencepub.com

Tissue-Specific Urocanic Acid Metabolism and Accumulation

A key aspect of urocanic acid biochemistry is its differential metabolism and accumulation in various tissues. While the liver possesses the complete enzymatic machinery to degrade L-histidine to glutamic acid, the epidermis exhibits a different metabolic profile. scielo.org.mxhmdb.ca

In the liver, both histidase and urocanase are present, allowing for the full catabolism of histidine. wikipedia.orgscielo.org.mx In contrast, the epidermis contains histidase but lacks urocanase activity. mdpi.comscielo.org.mxnih.govpnas.org The histidase in the skin is involved in the breakdown of filaggrin, a histidine-rich protein, which releases L-histidine that is then converted to trans-urocanic acid. wikipedia.orgresearchgate.net Due to the absence of urocanase, trans-urocanic acid is not further metabolized and accumulates in the stratum corneum of the skin, where it can constitute about 0.5% of the dry weight of the epidermis. mdpi.comhmdb.canih.govmedchemexpress.com This accumulation is not observed in the liver.

This tissue-specific difference in enzyme expression leads to distinct physiological roles for urocanic acid. In the liver, it is a transient intermediate in a catabolic pathway. hmdb.ca In the skin, its accumulation allows it to function as a natural sunscreen, absorbing UVB radiation. wikipedia.orgresearchgate.net Upon exposure to UVB, trans-urocanic acid isomerizes to cis-urocanic acid. wikipedia.org

Table 1: Key Enzymes in Urocanic Acid Metabolism

| Enzyme | EC Number | Reaction Catalyzed | Cofactor(s) | Primary Tissue Location(s) |

|---|---|---|---|---|

| Histidine ammonia-lyase (Histidase) | 4.3.1.3 | L-Histidine → trans-Urocanic acid + NH₃ | MIO, Dehydroalanine | Liver, Epidermis |

| Urocanate hydratase (Urocanase) | 4.2.1.49 | trans-Urocanic acid + H₂O → 4-Imidazolone-5-propionic acid | NAD+ | Liver |

| Imidazolonepropionase | 3.5.2.7 | 4-Imidazolone-5-propionic acid → N-Formiminoglutamic acid | - | Liver |

| Formimidoyltransferase cyclodeaminase | - | N-Formiminoglutamic acid + Tetrahydrofolate → Glutamic acid + 5-Formiminotetrahydrofolate | - | Liver |

Epidermal Accumulation and Filaggrin Catabolism

In the epidermis, urocanic acid is a key component of the skin's natural moisturizing factor (NMF) and accumulates in the stratum corneum, the outermost layer of the skin. researchgate.netwikipedia.orghmdb.ca Its synthesis is intricately linked to the terminal differentiation of keratinocytes and the catabolism of the histidine-rich protein, filaggrin. wikipedia.orgnih.gov

The process begins with profilaggrin, a large, insoluble precursor protein found in keratohyalin granules of the granular layer of the epidermis. nih.govmdpi.com As keratinocytes differentiate and move towards the skin surface, profilaggrin is dephosphorylated and proteolytically cleaved into multiple functional filaggrin monomers. nih.govmdpi.com This complex process involves several proteases, including skin aspartic acid protease (SASPase). hilarispublisher.com

Once formed, filaggrin monomers aggregate and condense the keratin (B1170402) cytoskeleton, a crucial step in the formation of the flattened, anucleated corneocytes of the stratum corneum. nih.gov Subsequently, filaggrin itself undergoes further degradation by proteases such as calpain-1, caspase-14, and bleomycin (B88199) hydrolase, releasing a pool of free amino acids. mdpi.com

Among these amino acids is a high concentration of histidine, as filaggrin is composed of approximately 10-12% histidine residues. researchgate.netmdpi.com This free histidine is then acted upon by the enzyme histidase (also known as histidine ammonia-lyase or L-histidine ammonia-lyase, E.C. 4.3.1.3), which catalyzes the deamination of L-histidine to form trans-urocanic acid. researchgate.netwikipedia.orgscielo.org.mx The absence of the enzyme urocanase in the skin prevents the further breakdown of urocanic acid, leading to its accumulation in the stratum corneum. hmdb.cascielo.org.mx This accumulation contributes to the skin's ability to absorb ultraviolet (UV) radiation and helps maintain the acidic pH of the skin surface. researchgate.netwikipedia.org

Hepatic Metabolic Contributions

In contrast to the epidermis, the liver possesses the complete enzymatic machinery for the catabolism of histidine. wikipedia.orgscielo.org.mx In the liver, trans-urocanic acid, formed from histidine by histidase, serves as an intermediate in a metabolic pathway that ultimately converts histidine to glutamic acid. wikipedia.orghmdb.cascielo.org.mx

The key enzyme in this hepatic pathway is urocanase (urocanate hydratase, E.C. 4.2.1.49), which is not present in the skin. wikipedia.orghmdb.ca Urocanase catalyzes the hydration of trans-urocanic acid to form 4-imidazolone-5-propionic acid. wikipedia.org This intermediate is then further metabolized by imidazolonepropionate hydrolase to N-formiminoglutamic acid. researchgate.net Finally, the formimino group is transferred to tetrahydrofolate, yielding glutamic acid, which can then enter central metabolic pathways such as the citric acid cycle. scielo.org.mxcaldic.com

This hepatic pathway is the primary route for the degradation of systemic histidine. The liver's capacity to metabolize urocanic acid prevents its systemic accumulation under normal physiological conditions. wikipedia.org

Table 1: Key Enzymes in Urocanic Acid Metabolism

| Enzyme | EC Number | Location | Substrate | Product | Metabolic Pathway |

| Histidase (Histidine ammonia-lyase) | 4.3.1.3 | Epidermis, Liver | L-Histidine | trans-Urocanic Acid | Histidine Catabolism |

| Urocanase (Urocanate hydratase) | 4.2.1.49 | Liver | trans-Urocanic Acid | 4-Imidazolone-5-propionic acid | Histidine Catabolism |

| Imidazolonepropionate hydrolase | 3.5.2.7 | Liver | 4-Imidazolone-5-propionic acid | N-Formiminoglutamic acid | Histidine Catabolism |

Genetic and Enzymatic Dysregulation in Urocanic Acid Metabolism

Disruptions in the genes encoding the enzymes responsible for urocanic acid metabolism can lead to significant alterations in its levels, with distinct clinical consequences.

Urocanase Deficiency (Urocanic Aciduria)

Urocanase deficiency, also known as urocanic aciduria, is a rare, autosomal recessive inherited disorder of histidine metabolism caused by mutations in the UROC1 gene, which encodes the urocanase enzyme. ontosight.aieur.nlgenome.jp The deficiency of functional urocanase in the liver impairs the breakdown of urocanic acid. ontosight.aiwikidoc.org

Consequently, individuals with this condition excrete large amounts of urocanic acid in their urine. wikidoc.orgwikipedia.org While histidine levels in the blood may be normal or only slightly elevated, the hallmark biochemical finding is pronounced urocanic aciduria. wikidoc.orgwikipedia.org

The clinical presentation of urocanic aciduria is variable. Many individuals are asymptomatic and the condition is considered by some to be largely benign. wikidoc.orgwikipedia.org However, in some cases, it has been associated with intellectual disability, intermittent ataxia, and other neurological symptoms. nih.govcsic.esorpha.net The precise mechanism by which elevated urocanic acid might lead to these neurological effects is not yet fully understood. wikidoc.org

Impact of Filaggrin Gene Mutations on Urocanic Acid Levels

Mutations in the filaggrin gene (FLG) have a direct and significant impact on the levels of urocanic acid in the epidermis. researchgate.net Loss-of-function mutations in FLG, which can result in a reduced amount or complete absence of the filaggrin protein, are a major predisposing factor for atopic dermatitis. nih.govmdpi.com

Because filaggrin is the primary source of histidine for urocanic acid synthesis in the skin, individuals with FLG null mutations have significantly reduced levels of urocanic acid and other filaggrin degradation products in their stratum corneum. nih.govresearchgate.net This reduction in natural moisturizing factors contributes to the skin barrier dysfunction, increased transepidermal water loss, and xerosis characteristic of atopic dermatitis. mdpi.com

Research has demonstrated a clear correlation between FLG genotype and the concentration of urocanic acid in the skin. nih.govresearchgate.net Furthermore, studies have shown that not only null mutations but also intragenic copy number variations (CNV) within the FLG gene influence urocanic acid levels and the risk of atopic dermatitis. nih.govactasdermo.org Lower copy numbers of the filaggrin monomer repeats are associated with lower levels of urocanic acid and an increased, dose-dependent risk of developing atopic dermatitis. nih.govactasdermo.org

Table 2: Impact of Genetic Variations on Urocanic Acid Levels

| Condition | Affected Gene | Consequence of Genetic Variation | Impact on Urocanic Acid Levels |

| Urocanic Aciduria | UROC1 | Deficiency of urocanase enzyme | Increased levels in urine |

| Atopic Dermatitis | FLG | Reduced or absent filaggrin protein | Decreased levels in the epidermis |

Photochemistry and Photoisomerization of Urocanic Acid

Ultraviolet Radiation Absorption and Chromophore Function

Urocanic acid (UCA) is a significant chromophore found in the stratum corneum of the skin, where it is produced from the amino acid L-histidine. taylorandfrancis.com In its naturally occurring trans-isomer form, urocanic acid strongly absorbs ultraviolet (UV) radiation, particularly in the UVB range (280–315 nm). acs.orgacs.orgnih.gov This absorption is characterized by a broad and largely featureless spectrum, with an absorption maximum around 268 nm in aqueous solutions. nih.govresearchgate.net This property allows it to function as a natural sunscreen, protecting deeper layers of the skin from UV damage. taylorandfrancis.comnih.govmpg.de

The absorption of UV photons by trans-urocanic acid can trigger a variety of photochemical processes. taylorandfrancis.com The primary and most studied of these is the isomerization from the trans form to the cis form. taylorandfrancis.comnih.govnih.gov This transformation is a key event, as the resulting cis-urocanic acid has been linked to immunosuppressive effects. mpg.deresearchgate.netnih.gov The efficiency of this photoisomerization is notably wavelength-dependent. aip.orgphotobiology.compnas.org

The chromophore function of urocanic acid is tied to its molecular structure, which includes an imidazole (B134444) ring and an acrylic acid side chain. This conjugated system is responsible for its strong UV absorption. rsc.org The absorbed energy excites the molecule to a higher electronic state, initiating the photochemical reactions. acs.org While the absorption spectrum appears simple, it masks complex, wavelength-dependent photochemical behaviors that involve multiple electronic states. nih.govpnas.org Studies have shown that in addition to the strong absorption in the UVB and UVC regions, there is a weaker absorption band for trans-urocanic acid in the UVA region (320–360 nm). nih.govpnas.org

Mechanisms of Trans-to-Cis Photoisomerization

The conversion of trans-urocanic acid to its cis isomer upon UV irradiation is a complex process governed by the molecule's excited-state dynamics. This photoisomerization is a highly efficient and rapid process, representing a primary pathway for the dissipation of absorbed UV energy.

Excited-State Dynamics and Nonradiative Decay Pathways

Upon absorbing a UV photon, trans-urocanic acid is promoted to an electronically excited state. The subsequent events are exceptionally fast, occurring on a sub-picosecond timescale. barbatti.org The primary nonradiative decay pathway is the isomerization to cis-urocanic acid. acs.orgacs.org This process is a way for the molecule to convert the potentially damaging UV energy into harmless heat. rsc.org

Role of Conical Intersections in Isomerization

Ultrafast photochemical reactions in molecules like urocanic acid are often mediated by conical intersections. acs.org These are points on the potential energy surfaces of two electronic states where the surfaces touch, allowing for very efficient transitions between them. acs.org Conical intersections provide a highly effective pathway for the excited molecule to return to the ground electronic state without emitting light (nonradiative decay). rsc.org

For urocanic acid, theoretical studies have identified conical intersections between the first excited singlet state (S1) and the ground state (S0) that are accessible along the isomerization coordinate (the twisting of the C=C double bond). acs.orgacs.org Passing through such a conical intersection facilitates the conversion from the trans to the cis form on the ground state potential energy surface. diva-portal.org The existence and accessibility of these intersections are crucial for the high efficiency and speed of the photoisomerization process. acs.org Different conical intersections, including those involving ππ* and nπ* states, have been computationally located and are thought to play a role in the complex photochemistry of urocanic acid. acs.orgresearchgate.net

Singlet and Triplet States in Photochemical Reactivity

The photochemical reactivity of urocanic acid involves both singlet and triplet excited states. Upon initial absorption of a UV photon, the molecule is typically promoted to an excited singlet state (S1 or S2). aip.org

Singlet States : The direct photoisomerization from trans to cis is believed to occur primarily from the lowest excited singlet state (S1). aip.org Ultrafast internal conversion and passage through conical intersections from the S1 state back to the ground state drive this process. barbatti.orgacs.org The nature of the initially populated singlet state (e.g., nπ* or ππ*) can influence the subsequent decay pathways. acs.orgrsc.org

Triplet States : In addition to the singlet state pathway, intersystem crossing (ISC) to the triplet state manifold can also occur. nih.govaip.org This process involves a change in the electron spin multiplicity and leads to the formation of a longer-lived excited triplet state. aip.orgscispace.com The efficiency of ISC is also wavelength-dependent. Excitation at shorter wavelengths (e.g., 266 nm) can lead to efficient population of a triplet state, from which isomerization is not believed to occur. aip.orgacs.orgscispace.com Conversely, excitation at longer wavelengths (e.g., 310 nm) favors the direct isomerization pathway from the singlet state, with minimal triplet state formation. nih.govresearchgate.netphotobiology.com The triplet state can be quenched by molecular oxygen, leading to the formation of reactive oxygen species. nih.gov

The interplay between the singlet and triplet state pathways contributes to the observed wavelength dependence of the photoisomerization quantum yield. aip.orgacs.org

Factors Influencing Photoisomerization Efficiency and Photostationary States

The efficiency of the trans-to-cis photoisomerization of urocanic acid is not constant but is influenced by several factors, most notably the excitation wavelength. aip.orgphotobiology.com This results in a wavelength-dependent quantum yield for the reaction. The quantum yield for isomerization is significantly higher when urocanic acid is excited at the red edge of its absorption spectrum (around 300-310 nm) compared to excitation at its absorption maximum (around 268 nm). taylorandfrancis.comaip.org

Upon continuous exposure to UV radiation, a photostationary state is reached. This is a dynamic equilibrium where the rate of trans-to-cis isomerization equals the rate of the reverse cis-to-trans reaction. The composition of this equilibrium mixture is dependent on the wavelength of the irradiation. Under solar illumination, the photostationary state heavily favors the cis-isomer, which can constitute 60-70% of the total urocanic acid. researchgate.netrsc.org For example, at an excitation wavelength of 313 nm, the photostationary state consists of approximately 34% trans-UCA and 66% cis-UCA. nih.govpnas.org

Other factors that can influence the photoisomerization efficiency include the solvent environment and the pH. researchgate.netrsc.org The protonation state of the imidazole ring and the carboxylic acid group, which changes with pH, can affect the electronic structure and excited-state properties of the molecule. acs.orgrsc.org For instance, at pH 5.6, urocanic acid exists primarily as a zwitterion, while at pH 7.2, it is in its anionic form. rsc.org These different forms can exhibit distinct photochemical behaviors. acs.orgrsc.org The polarity and hydrogen-bonding capability of the solvent can also modulate the stability of the excited states and the transition states involved in isomerization. rsc.org

Computational and Spectroscopic Approaches to Urocanic Acid Photochemistry

Understanding the intricate photochemical behavior of urocanic acid has been greatly advanced by a combination of computational and spectroscopic techniques. mpg.dediva-portal.orgrsc.org

Computational Approaches: Theoretical chemistry, particularly quantum-chemical calculations, has provided profound insights into the mechanisms that are difficult to probe experimentally. mpg.dediva-portal.org Methods like time-dependent density functional theory (TD-DFT) have been extensively used to calculate the vertical excitation energies of different forms of urocanic acid, helping to assign the states observed in absorption spectra. diva-portal.orgacs.org These calculations have been performed for various ionic, tautomeric, and rotameric forms of the molecule, revealing how these structural differences affect its photochemistry. acs.orgacs.org

Computational models have been crucial in:

Mapping the potential energy surfaces of the ground and excited states to identify reaction pathways. acs.orgnih.gov

Locating and characterizing critical points like conical intersections that govern the ultrafast nonradiative decay and isomerization. rsc.orgacs.orgdiva-portal.org

Simulating the excited-state dynamics using methods like non-adiabatic trajectory-surface-hopping to model the molecule's behavior after UV excitation in real-time. barbatti.org

Explaining the wavelength-dependent quantum yields by identifying different accessible decay channels at different excitation energies. acs.orgdiva-portal.org

Spectroscopic Approaches: Experimental spectroscopic studies provide the data that computational models aim to explain and predict.

Ultrafast Transient Absorption Spectroscopy has been instrumental in monitoring the excited-state dynamics on femtosecond to picosecond timescales. acs.orgrsc.org This technique allows researchers to directly observe the formation and decay of transient excited states following photoexcitation. acs.orgresearchgate.net

Fluorescence and Photoacoustic Spectroscopy have been used to investigate the different decay channels, such as fluorescence, isomerization, and intersystem crossing to the triplet state. nih.govaip.orgphotobiology.com Photoacoustic spectroscopy, in particular, measures the heat released during nonradiative decay processes, providing information on the energetics and dynamics of these pathways. nih.govphotobiology.comscispace.com

Gas-phase spectroscopy in supersonic jets allows for the study of isolated urocanic acid molecules under cold, controlled conditions, which simplifies the spectra and helps in the precise characterization of the electronic states without the influence of a solvent. aip.orgrsc.org

Together, these complementary approaches have been essential in unraveling the complex photochemistry of urocanic acid, from the initial absorption of a UV photon to the final formation of the cis and trans isomers. acs.orgdiva-portal.orgrsc.org

Molecular and Cellular Mechanisms of Urocanic Acid Biological Functions

Immunomodulatory Roles of Urocanic Acid Isomers

Urocanic acid (UCA), a derivative of the amino acid histidine, exists in two isomeric forms, trans-UCA and cis-UCA. While trans-UCA is the predominant form in the stratum corneum, exposure to ultraviolet (UV) radiation facilitates its conversion to cis-UCA. plos.org This photoisomerization is a critical initiating event in UV-induced immunosuppression. frontiersin.org The cis-isomer of urocanic acid is recognized as a key mediator of these immunosuppressive effects, influencing various components of the immune system. researchgate.netaai.org

Cis-Urocanic Acid Induced Immunosuppression

Cis-urocanic acid acts as a systemically distributed immunosuppressive factor following its formation in the skin. plos.org Its mechanisms of action are multifaceted, involving the modulation of antigen-presenting cells, T-cell responses, cytokine production, and interaction with specific cellular receptors. plos.orgresearchgate.netneurology.org These actions ultimately lead to a dampening of cell-mediated immunity. plos.orgkcl.ac.uk

Cis-UCA has been shown to impair the function of antigen-presenting cells (APCs), particularly Langerhans cells (LCs), which are dendritic cells residing in the epidermis. aai.orgoup.com Upon exposure to cis-UCA, the antigen-presenting capacity of LCs is diminished. aai.orgoup.com Studies have demonstrated that cis-UCA can inhibit the ability of LCs to present tumor-associated antigens, a crucial step in initiating anti-tumor immune responses. aai.orgoup.com This impairment of APC function is a key mechanism through which cis-UCA contributes to immunosuppression. nih.gov

Furthermore, research indicates that cis-UCA can induce an antigen presentation defect in splenic dendritic cells. nih.gov In some contexts, cis-UCA has been observed to alter the morphology of epidermal Langerhans cells. nih.gov More recent findings suggest that cis-UCA induces the expression of Programmed Death-Ligand 1 (PD-L1) on Langerhans cells, which in turn inhibits the activity of certain T-cell subsets, contributing to the resolution of inflammatory skin conditions. researchgate.net However, it is noteworthy that some in vitro studies using human Langerhans cells did not find a direct effect of cis-UCA on their allostimulatory function, suggesting the complexity of these interactions. nih.gov

Cis-UCA plays a significant role in modulating T-cell-mediated immune responses, notably by promoting the activity of regulatory T cells (Tregs). plos.orgresearchgate.net It has been demonstrated that cis-UCA can enhance the production of the anti-inflammatory cytokine IL-10 by activated CD4+ T cells. plos.orgaai.orgnih.gov This increase in IL-10 is associated with the suppressive function of Tregs. plos.org

In studies involving peripheral blood mononuclear cells, culture with cis-UCA led to a significant increase in the percentage of CD4+CD25+FoxP3+ regulatory T cells. neurology.org Furthermore, in a mouse model of colitis, the administration of cis-UCA was associated with a preservation of splenic CD4+CD25+FoxP3+ T-regulatory cells, contributing to the amelioration of the disease. plos.orgnih.gov These findings highlight the role of cis-UCA in fostering a regulatory T-cell environment, which is a key component of its immunosuppressive effects.

Cis-UCA exerts a complex and often cell-type-dependent regulation of cytokine production. A prominent effect is the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10). plos.orgaai.orgneurology.org Stimulation of activated CD4+ T cells with cis-UCA leads to increased IL-10 secretion. plos.orgaai.orgnih.gov

In contrast, the effects on pro-inflammatory cytokines can vary. In primary human keratinocytes, cis-UCA has been shown to increase the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in a dose-dependent manner. nih.govresearchgate.netcapes.gov.br Some studies propose that cis-UCA may cause the local release of TNF-α, which in turn impairs the function of Langerhans cells. nih.gov However, other research indicates that cis-UCA can suppress UVB-induced IL-6 and IL-8 secretion in human corneal and conjunctival epithelial cells. nih.gov In peripheral blood monocytes, it was found to indirectly suppress TNF-α levels. plos.org Additionally, in a model of intestinal inflammation, cis-UCA decreased the secretion of CXCL1 (a chemokine similar to IL-8) from antigen-presenting cells but did not affect TNF-α secretion. plos.org

Table 1: Effects of cis-Urocanic Acid on Cytokine Production in Different Cell Types

| Cell Type | Cytokine | Effect of cis-UCA | Reference(s) |

|---|---|---|---|

| Activated CD4+ T cells | IL-10 | Increased secretion | plos.org, nih.gov, aai.org |

| Human Keratinocytes | TNF-α | Increased secretion | nih.gov, researchgate.net, capes.gov.br |

| Human Keratinocytes | IL-6 | Increased secretion | nih.gov, researchgate.net, capes.gov.br |

| Human Keratinocytes | IL-8 | Increased secretion | nih.gov, researchgate.net, capes.gov.br |

| Human Corneal & Conjunctival Epithelial Cells | IL-6 | Suppressed UVB-induced secretion | nih.gov |

| Human Corneal & Conjunctival Epithelial Cells | IL-8 | Suppressed UVB-induced secretion | nih.gov |

| Peripheral Blood Monocytes | TNF-α | Indirectly suppressed levels | plos.org |

| Murine Bone-Marrow Derived APCs | CXCL1 | Decreased LPS-induced secretion | plos.org |

| Murine Bone-Marrow Derived APCs | TNF-α | No effect on LPS-induced secretion | plos.org |

A significant breakthrough in understanding the molecular mechanism of cis-UCA-induced immunosuppression was the discovery of its interaction with the serotonin (B10506) (5-hydroxytryptamine) receptor 2A (5-HT2A). pnas.orgnih.gov Research has demonstrated that cis-UCA binds to the human 5-HT2A receptor with a relatively high affinity. pnas.orgnih.govmedchemexpress.comresearchgate.net This binding is not merely an association but leads to receptor activation. pnas.org

Studies have shown that cis-UCA can induce calcium mobilization in cells stably transfected with the human 5-HT2A receptor, an effect that can be blocked by a selective 5-HT2A receptor antagonist. pnas.orgnih.govresearchgate.net Furthermore, the immunosuppressive effects of both UV radiation and exogenously administered cis-UCA can be blocked in mice by treatment with 5-HT2A receptor antagonists. pnas.orgnih.govaacrjournals.org These findings strongly indicate that the 5-HT2A receptor is a key cellular receptor for cis-UCA and that activation of this receptor is a critical step in mediating its immunosuppressive functions. pnas.orgnih.gov While the 5-HT2A receptor is a primary target, it has been noted that in human keratinocytes, cis-UCA stimulates mediator production through a pathway independent of this receptor, suggesting other mechanisms may also be at play in specific cell types. kcl.ac.uk

Table 2: Interaction of cis-Urocanic Acid with the 5-HT2A Receptor

| Finding | Experimental Evidence | Reference(s) |

|---|---|---|

| High-Affinity Binding | cis-UCA binds to the human 5-HT2A receptor with a Kd of 4.6 nM. | pnas.org, nih.gov, medchemexpress.com |

| Receptor Activation | cis-UCA induces calcium mobilization in 5-HT2A receptor-expressing cells. | pnas.org, nih.gov, researchgate.net |

| Functional Consequence | 5-HT2A receptor antagonists block UV- and cis-UCA-induced immunosuppression in mice. | pnas.org, nih.gov, aacrjournals.org |

Cis-urocanic acid has been shown to modulate intracellular signaling pathways, notably by downregulating the production of cyclic adenosine (B11128) monophosphate (cAMP). medicaljournals.senih.govnih.gov While trans-UCA and histamine (B1213489) can stimulate the production of cAMP in human dermal fibroblasts, cis-UCA does not induce cAMP. nih.gov Instead, it actively downregulates the increase in cAMP induced by either histamine or trans-UCA. nih.gov

Similarly, in the pig epidermis, while neither isomer of UCA directly increases cAMP levels, cis-UCA was found to actively downregulate the histamine-induced increase in cAMP. medicaljournals.senih.gov This inhibition of adenylate cyclase activation suggests that a key biochemical event following the isomerization of trans-UCA to cis-UCA is the downregulation of cAMP signaling. medicaljournals.senih.gov The regulation of this crucial second messenger could then initiate a cascade of signals leading to the observed immunosuppressive effects. nih.gov

Interactions with Neurotransmitter Receptors (e.g., 5-HT2A)

Trans-Urocanic Acid in Immune Homeostasis

Trans-urocanic acid is recognized for its role in maintaining immune balance within the skin. researchgate.net It possesses immunomodulatory properties that help regulate the skin's immune response and prevent excessive inflammation. ontosight.ai The conversion of trans-urocanic acid to its cis-isomer upon UVB exposure is a key event in UV-induced immunosuppression. caymanchem.com Cis-urocanic acid is known to activate regulatory T cells, which play a role in suppressing T-cell-mediated responses. caymanchem.comtaylorandfrancis.com This modulation of the immune system is a critical aspect of the skin's response to environmental stressors like UV radiation. researchgate.net Some studies have indicated that trans-urocanic acid can inhibit the activity of human natural killer (NK) cells in vitro, further highlighting its role in regulating immune functions. medchemexpress.com

Contribution to Skin Barrier Function and pH Regulation

Urocanic acid is a crucial molecule for the maintenance of a healthy skin barrier and the regulation of its acidic pH. researchgate.netnih.gov A decrease in urocanic acid levels in the stratum corneum is associated with impaired skin barrier function, leading to increased water loss and reduced skin elasticity. ontosight.ai

The acidic nature of the skin surface, with a pH typically between 4.1 and 5.8, is vital for several protective functions. researchgate.net Urocanic acid, as an acidic compound, contributes to this "acid mantle". researchgate.netresearchgate.net This acidic environment is important for the activity of enzymes involved in the synthesis of key barrier lipids, such as ceramides, and for the regulation of desquamation, the natural process of shedding dead skin cells. nih.gov While the filaggrin-histidine-urocanic acid cascade is considered a contributor to skin acidification, some research suggests it may not be the sole or essential pathway. wikipedia.org Nevertheless, a reduction in urocanic acid has been linked to a less regulated skin pH, which can be a factor in the severity of conditions like atopic dermatitis. taylorandfrancis.com

Role as a Component of Natural Moisturizing Factor

Trans-urocanic acid is a key component of the skin's Natural Moisturizing Factor (NMF). researchgate.netnih.govacs.org The NMF is a complex mixture of water-soluble compounds found within the corneocytes (the cells of the stratum corneum) that are essential for maintaining skin hydration. mhmedical.com These substances are highly hygroscopic, meaning they attract and bind water from the atmosphere, helping to keep the stratum corneum hydrated, plastic, and functioning effectively as a barrier. mhmedical.com

The NMF is primarily composed of free amino acids and their derivatives, which are generated from the breakdown of the protein filaggrin. mhmedical.com Histidine, an amino acid abundant in filaggrin, is enzymatically converted to urocanic acid. taylorandfrancis.commhmedical.com A decrease in the components of NMF, including urocanic acid, can lead to dry skin and is a characteristic feature of conditions like atopic dermatitis. ontosight.aipracticaldermatology.com

Mechanisms of Photoprotective Action

Urocanic acid is considered a natural UV chromophore, meaning it absorbs UV radiation. researchgate.net This property contributes to the skin's innate ability to protect itself from the damaging effects of sunlight. biosynth.com

UV-B Radiation Absorption and Energy Dissipation

Trans-urocanic acid is a major UV-absorbing compound in the stratum corneum, with a strong absorption peak in the UVB region of the spectrum (280-315 nm). taylorandfrancis.comacs.org This absorption of UVB photons provides a degree of protection to the underlying cellular components, such as DNA and proteins, from UV-induced damage. taylorandfrancis.com The energy absorbed by trans-urocanic acid is efficiently dissipated through a process of photoisomerization, where it converts to its cis-isomer. researchgate.netmdpi.com This transformation allows the absorbed energy to be released as harmless heat, preventing it from causing photochemical damage to other molecules in the skin. biosynth.com This mechanism is a form of natural, low-level sun protection. caymanchem.comresearchgate.net

Urocanic Acid as a Chemoattractant in Parasite Biology

Beyond its roles in skin physiology, urocanic acid has been identified as a significant chemical cue in the life cycle of certain parasites.

Intracellular Signaling Pathway Modulation

Effects on JNK and ERK Mechanisms

Urocanic acid (UCA), particularly its cis-isomer, has been shown to modulate key intracellular signaling pathways, including the c-Jun N-terminal kinase (JNK) and the extracellular signal-regulated kinase (ERK) pathways. These pathways are critical components of the mitogen-activated protein kinase (MAPK) cascade, which regulates a wide array of cellular processes such as proliferation, differentiation, survival, and apoptosis. Research findings indicate that the influence of cis-UCA on the JNK and ERK pathways is complex and can be context-dependent, varying with cell type and the presence of other stimuli like ultraviolet (UV) radiation.

Recent studies have demonstrated that cis-UCA can influence both the JNK and ERK signaling cascades. uitm.edu.my The ERK pathway is primarily associated with cell survival and proliferation, while the JNK pathway is more commonly linked to cellular stress responses and apoptosis. uitm.edu.my

In the context of cancer cells, particularly human bladder carcinoma cells, cis-urocanic acid has been observed to promote both ERK and JNK signaling. nih.govnih.govd-nb.info This effect is not due to the activation of upstream kinases but rather through the inhibition of cellular phosphatases. nih.govd-nb.info Specifically, cis-UCA treatment leads to a significant decrease in the activity of protein tyrosine phosphatases and type 2A serine/threonine phosphatases. nih.govd-nb.info These phosphatases are responsible for dephosphorylating and thereby inactivating ERK and JNK. By inhibiting these phosphatases, cis-UCA leads to a sustained phosphorylation and activation of ERK and JNK. nih.govd-nb.infocancer.gov This mechanism is linked to the ability of cis-UCA to induce intracellular acidification, which in turn impairs various cellular functions and can lead to cell cycle arrest and apoptosis. nih.govcancer.govresearchgate.net

Conversely, in human corneal epithelial cells exposed to UV-B radiation, cis-UCA has been shown to have an inhibitory effect on the JNK signaling pathway. nih.gov In this model, UV-B exposure alone induces the phosphorylation of JNK and its downstream target c-Jun. nih.gov However, treatment with cis-UCA was found to reduce the UV-B-induced phosphorylation of both JNK and c-Jun. nih.gov This suggests that in the context of UV-B-induced stress in corneal epithelial cells, cis-UCA acts upstream of JNK to suppress this signaling cascade, contributing to its cytoprotective and anti-inflammatory effects. nih.gov

In immortalized human keratinocytes, cis-UCA treatment has been shown to cause a transient phosphorylation of both ERK and p38 MAPKs. nih.gov This activation was linked to the generation of reactive oxygen species (ROS) and the subsequent modulation of epidermal growth factor receptor (EGFR) signaling. nih.gov

The dual and sometimes opposing effects of cis-UCA on the JNK and ERK pathways in different cellular contexts highlight the complexity of its biological functions. In cancer cells, its pro-apoptotic effect appears to be mediated, at least in part, by the sustained activation of these stress-related pathways through phosphatase inhibition. In contrast, in UV-stressed corneal cells, its protective role involves the suppression of the JNK pathway.

Table 1: Effects of cis-Urocanic Acid on JNK and ERK Signaling in Different Cell Types

| Cell Type | Experimental Context | Effect on JNK Pathway | Effect on ERK Pathway | Proposed Mechanism | Reference |

| Human Bladder Carcinoma Cells (5637) | In vitro treatment | Promotion of signaling | Promotion of signaling | Inhibition of serine/threonine and tyrosine phosphatases | nih.govnih.govd-nb.info |

| Human Corneal Epithelial Cells (HCE-2) | UV-B radiation exposure | Inhibition of phosphorylation | Not reported | Action is upstream of JNK | nih.gov |

| Immortalized Human Keratinocytes | In vitro treatment | Not specifically detailed, but MAPK activation observed | Transient phosphorylation | ROS generation and EGFR signaling modulation | nih.gov |

| Langerhans Cells | In vitro treatment | Not specifically detailed, but MAPK/ERK pathway induced PD-L1 expression | Sustained activation (MAPK/ERK pathway) | Not fully elucidated, linked to 5-HT2A receptor | researchgate.net |

Table 2: Detailed Research Findings on the Modulation of JNK/ERK Pathways by cis-Urocanic Acid

| Finding | Cell Type/Model | Key Results | Conclusion | Reference |

| Phosphatase Inhibition | Human Bladder Carcinoma Cells (5637) | cis-UCA significantly decreased the activity of protein tyrosine phosphatases and type 2A serine/threonine phosphatases. | The promotion of ERK and JNK signaling by cis-UCA is likely due to the inhibition of phosphatases that inactivate these kinases. | nih.govd-nb.info |

| JNK Pathway Inhibition | UV-B exposed Human Corneal Epithelial Cells (HCE-2) | cis-UCA reduced the UV-B-induced phosphorylation of JNK (Thr183/Tyr185) and c-Jun (Ser63). | cis-UCA has a cytoprotective and anti-inflammatory capacity by regulating the JNK signaling pathway in response to UV radiation. | nih.gov |

| Transient MAPK Activation | Immortalized Human Keratinocytes | cis-UCA led to a transient phosphorylation of ERK and p38 MAPKs. | cis-UCA exerts its effects via intracellular ROS generation that modulates EGFR signaling. | nih.gov |

| Sustained ERK Activation for Immunosuppression | Murine Langerhans Cells | PD-L1 expression on Langerhans cells was sustained through the cis-UCA-induced MAPK/ERK pathway. | cis-UCA-induced PD-L1-mediated immunosuppression is dependent on the MAPK/ERK pathway. | researchgate.net |

Analytical Methodologies for Urocanic Acid Research

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a fundamental analytical technique for separating the components of a mixture. apri.com.au For urocanic acid research, several chromatographic methods have been employed to separate and quantify its cis and trans isomers. up.ptnih.gov

High-Performance Liquid Chromatography (HPLC) is the most extensively investigated method for the determination of urocanic acid isomers. up.ptnih.gov It is a versatile and reliable technique that separates compounds based on their differential interactions with a stationary phase and a mobile phase. apri.com.au HPLC methods have been successfully developed for the simultaneous quantification of cis- and trans-UCA in various biological samples, including skin extracts, urine, and plasma. tandfonline.comtandfonline.comuva.nl

Several HPLC approaches have been documented, utilizing different columns and mobile phases to achieve optimal separation. A common technique is reversed-phase HPLC, often using a C18 column. researchgate.net One specific method involves a Cyclobond I™ 2000 β-Cyclodextrin column with a mobile phase consisting of a phosphate (B84403) buffer-acetonitrile solution (15:85 v/v) in an isocratic elution. tandfonline.comtandfonline.com The detection is typically carried out using a diode array detector at wavelengths around 276 nm or 268 nm. tandfonline.comtandfonline.comescholarship.org The retention times for the isomers vary depending on the specific method, but they are generally well-resolved. apri.com.au For instance, in one method, the retention times for cis-UCA and trans-UCA were approximately 10.0 and 11.4 minutes, respectively. apri.com.au

The sample preparation for HPLC analysis often involves extraction from the biological matrix. researchgate.net For skin samples, methods like direct solvent extraction or the use of adhesive patches have been employed. tandfonline.com For urine and plasma, solid-phase extraction is a common clean-up step to remove interfering substances before analysis. uva.nlescholarship.org

| Parameter | Description | Source |

|---|---|---|

| Column Type | Cyclobond I™ 2000 β-Cyclodextrin, C18, Tosoh ODS 80TS | tandfonline.comtandfonline.comresearchgate.net |

| Mobile Phase | Phosphate buffer-acetonitrile (15:85 v/v), 0.1 M sodium perchlorate (B79767) (pH 3.0)-acetonitrile (98:2 v/v) | tandfonline.comtandfonline.comresearchgate.net |

| Detection Wavelength | 276 nm, 264 nm, 268 nm | tandfonline.comtandfonline.comresearchgate.netescholarship.org |

| Elution Mode | Isocratic | tandfonline.comtandfonline.com |

| Sample Types | Human skin, fish samples, urine, plasma | tandfonline.comtandfonline.comuva.nlresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improved speed, resolution, and sensitivity compared to traditional HPLC. apri.com.auijsrtjournal.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures. ijsrtjournal.com

UPLC has been effectively utilized for the analysis of urocanic acid in human skin and urine samples. apri.com.auresearchgate.net For instance, UPLC was used to detect and quantify UCA in human skin samples collected via sticky-tape impressions. apri.com.au The enhanced sensitivity and resolution of UPLC make it particularly suitable for analyzing complex biological samples where the analytes of interest may be present in low concentrations. ijsrtjournal.com When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for metabolomic profiling, allowing for the rapid and sensitive characterization of a wide range of metabolites, including urocanic acid isomers. researchgate.net

Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of urocanic acid, particularly within the broader context of metabolomics. up.ptnih.govscielo.br GC is well-suited for the analysis of volatile and thermally stable compounds. scielo.br For non-volatile compounds like urocanic acid, a derivatization step is typically required to increase their volatility before they can be analyzed by GC. scielo.brscielo.br

GC, especially when coupled with mass spectrometry (GC-MS), offers high sensitivity, resolution, and reproducibility. scielo.brscielo.br This technique has been applied to the metabolomic analysis of damaged skin to identify changes in the biochemical profile, including alterations in cis- and trans-urocanic acid levels. scielo.brscielo.br Comprehensive two-dimensional gas chromatography (GC×GC) further enhances the resolving power, allowing for a more detailed analysis of complex metabolite mixtures. scielo.brscielo.br

Ultra-Performance Liquid Chromatography (UPLC)

Spectrometric Detection Methods

Spectrometric methods are often coupled with chromatographic techniques to provide sensitive and specific detection and identification of urocanic acid isomers.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. scielo.br When integrated with chromatographic systems like HPLC, UPLC, or GC, it provides a high degree of sensitivity and specificity for the identification and quantification of urocanic acid isomers. up.ptnih.govscielo.br

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common hyphenated techniques used in urocanic acid research. up.ptscielo.br LC-MS, particularly using techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS), has been validated for the simultaneous determination of urocanic acid isomers in human skin. nih.gov This method offers high sensitivity, with low limits of detection. nih.gov UPLC-MS has also been employed for the metabolic profiling of urine, demonstrating excellent repeatability and improved retention of polar metabolites like urocanic acid. nih.gov

GC-MS is a robust platform for metabolomic studies of skin and urine, capable of identifying a wide range of metabolites, including urocanic acid. scielo.brnih.gov The use of high-resolution mass spectrometers, such as time-of-flight (TOF) analyzers, provides accurate mass measurements, which aids in the confident identification of compounds. nih.gov

| Technique | Key Features | Application Examples | Source |

|---|---|---|---|

| LC-MS/MS | High sensitivity and specificity, suitable for complex matrices. | Simultaneous determination of pyroglutamic acid, cis- and trans-urocanic acid in human stratum corneum. | nih.gov |

| UPLC-MS | High throughput, excellent repeatability, enhanced metabolome coverage. | Global metabolic profiling of rat urine in hepatotoxicity studies. | nih.gov |

| GC-MS | High resolution, extensive databases for compound identification, requires derivatization for UCA. | Metabolomic analysis of damaged skin and urinary metabolic profiling in osteoarthritic rats. | scielo.brnih.gov |

Confocal Raman Spectroscopy is a non-invasive optical technique that provides detailed biochemical information about the skin in vivo. nih.govresearchgate.net It works by detecting the inelastic scattering of laser light, which provides a vibrational "fingerprint" of the molecules present. nih.gov This method allows for the determination of molecular concentration profiles as a function of depth within the skin with high spatial resolution. nih.gov

This technique has been successfully used to measure the concentration of natural moisturizing factor (NMF) components, including urocanic acid, in the stratum corneum. nih.govscielo.br Researchers can non-invasively monitor changes in the amount of trans-UCA in the skin following exposure to UV radiation. nih.gov Studies have shown a decrease in trans-UCA levels immediately after UV exposure, which can be hindered by the application of sunscreen. nih.gov Confocal Raman spectroscopy is therefore a valuable tool for assessing the efficacy of photoprotective agents and for studying the dynamics of urocanic acid photoisomerization in real-time and in a living system. researchgate.netnih.gov The technique can detect specific Raman bands associated with urocanic acid, allowing for its quantification relative to other skin components like keratin (B1170402). researchgate.netnih.gov

Mass Spectrometry (MS) Integration

Sample Preparation Techniques for Urocanic Acid Analysis

The accurate analysis of urocanic acid (UCA) in biological matrices necessitates meticulous sample preparation to isolate the analyte from interfering substances and to concentrate it for sensitive detection. The choice of technique is highly dependent on the biological sample type (e.g., skin, blood, urine) and the subsequent analytical method.

Common skin sampling methods include non-invasive techniques such as tape stripping, occlusive chamber sampling, and direct extraction from homogenized horny layers. uva.nlnih.gov Tape stripping involves applying and removing adhesive tape to the skin surface to collect layers of the stratum corneum. uva.nl A non-invasive chamber sampling technique has also been described, which offers rapid sample collection without patient discomfort and yields results comparable to tape stripping. nih.gov For extraction, solvents like phosphate-buffered saline (PBS) or ammonia (B1221849) have been utilized. nih.govnih.gov

For liquid biological samples such as blood serum, plasma, and urine, sample preparation typically involves extraction, concentration, and purification steps. uva.nlapri.com.au

Protein Precipitation (PPT): This is a common first step for serum and plasma samples to remove high-molecular-weight proteins. It can be achieved by adding acids, such as hydrochloric acid (HCl), followed by heating and centrifugation. apri.com.au Alternatively, organic solvents like a methanol (B129727)/ethanol mixture can be used to precipitate proteins. metabolomicsworkbench.org

Liquid-Liquid Extraction (LLE): LLE is used to separate analytes based on their differential solubility in immiscible liquid phases. Solvents like chloroform (B151607) or ethyl acetate (B1210297) can be used to extract nonpolar metabolites, while mixtures containing isopropanol, ethanol, or methanol are suitable for polar metabolites. scielo.br

Solid-Phase Extraction (SPE): SPE is a highly selective and widely used technique for sample cleanup and concentration. apri.com.au It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then washed to remove impurities and finally eluted with a specific solvent. apri.com.auscielo.br For UCA analysis in urine and plasma, C18 SPE columns are frequently employed. uva.nlescholarship.org The process involves conditioning the column, loading the acidified sample, washing with various buffers (e.g., glycine/HCl, sodium citrate/HCl, pure water), and eluting the UCA isomers with a buffer containing an organic modifier like methanol. uva.nl

Derivatization

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is mandatory to increase the volatility and thermal stability of polar analytes like UCA. scielo.brscielo.br This process chemically modifies functional groups with active hydrogens (e.g., carboxylic acids, amines). scielo.br Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. scielo.brnih.gov

Oximation: This step, often preceding silylation, uses reagents like methoxyamine to protect aldehyde and keto groups. scielo.brnih.gov

Alkylation: Ethyl chloroformate (ECF) can be used for in-situ derivatization in aqueous samples, where the derivatives are simultaneously extracted into an organic phase. pragolab.cz

For High-Performance Liquid Chromatography (HPLC), pre-column derivatization can be used to enhance detection. For instance, dabsyl chloride has been used to create dabsylated derivatives of UCA and histidine for improved quantitative analysis. nih.gov

Quantitative Analysis Protocols for Biological Samples (e.g., Skin, Blood Serum, Urine)

A variety of analytical methods have been developed and validated for the quantitative determination of cis- and trans-UCA in biological samples. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is the most prevalent approach. nih.govup.pt Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for broader metabolic profiling. scielo.brnih.gov

Skin

The stratum corneum is the primary site of UCA accumulation. hmdb.ca Several HPLC-based methods have been optimized for skin extracts.

High-Performance Liquid Chromatography (HPLC): A common approach involves reversed-phase or specialized columns for separating the UCA isomers. A method using a Cyclobond I™ 2000 β-Cyclodextrin column with a phosphate buffer-acetonitrile mobile phase has been shown to effectively resolve the isomers, which are then quantified by a diode array detector (DAD) at 276 nm. researchgate.netuchile.cl Another method involves pre-column derivatization with dabsyl chloride, followed by reversed-phase HPLC, allowing for the detection of UCA isomers in the picomole range. nih.gov The reproducibility for this method was high, with coefficients of variation of 3.8% for cis-UCA and 2.9% for trans-UCA. nih.gov

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS): A rapid and sensitive HILIC-MS/MS method has been developed for the simultaneous quantification of UCA isomers and pyroglutamic acid in the stratum corneum without derivatization. nih.gov Analytes are extracted with PBS buffer and analyzed using an electrospray positive ionization source in multiple reaction monitoring (MRM) mode. nih.gov This method demonstrates excellent sensitivity and linearity. nih.gov

Table 1: HILIC-MS/MS Parameters for UCA Analysis in Human Stratum Corneum

| Parameter | Value |

|---|---|

| Chromatography Column | ACQUITY UPLC Amide |

| Mobile Phase | Gradient elution with water and acetonitrile |

| Ionization Mode | Electrospray Positive Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linear Range | 1.0–250 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Lower Limit of Detection (LLOD) | < 0.2 ng/mL |

Data sourced from a study on the simultaneous determination of pyroglutamic acid and UCA isomers in the stratum corneum. nih.gov

Blood Serum and Plasma

The analysis of UCA in circulation requires highly sensitive methods due to its low concentration.

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for quantifying UCA isomers in serum. apri.com.au These often require a solid-phase extraction step to concentrate the analyte before injection. apri.com.au Detection is typically performed using a UV detector set to the absorbance maximum of UCA, around 267-268 nm. apri.com.auescholarship.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high specificity and sensitivity for plasma UCA quantification. metabolomicsworkbench.orgmetabolomicsworkbench.org A typical workflow involves protein precipitation with a methanol/ethanol solution, followed by the addition of stable isotope-labeled internal standards (e.g., Urocanic acid-1,2,3-¹³C₃) for accurate quantification. metabolomicsworkbench.org The separation is often achieved on a HILIC column before detection by a triple quadrupole mass spectrometer. metabolomicsworkbench.org

Table 2: Example LC-MS/MS Protocol for UCA Analysis in Plasma

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation (MeOH/EtOH), addition of isotopic labeled internal standards. metabolomicsworkbench.org |

| LC Column | HILIC-Z column (150 x 2.1 mm, 2.7 μm). metabolomicsworkbench.org |

| Mobile Phase | Gradient elution with acetonitrile-based solvents. metabolomicsworkbench.org |

| MS Instrument | Triple Quadrupole (QQQ). metabolomicsworkbench.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive. metabolomicsworkbench.org |

| Detection | Multiple Reaction Monitoring (MRM). metabolomicsworkbench.org |

| MRM Transitions (UCA) | 139 > 121 (collision energy 10 eV); 139 > 93 (collision energy 26 eV). metabolomicsworkbench.org |

| MRM Transitions (Labeled UCA) | 142 > 124 (collision energy 10 eV); 142 > 41 (collision energy 26 eV). metabolomicsworkbench.org |

Data sourced from metabolomics studies analyzing plasma samples. metabolomicsworkbench.orgmetabolomicsworkbench.org

Urine

Urinary UCA levels can serve as a biomarker for certain metabolic conditions and UV exposure. uva.nlescholarship.orgcsic.es

High-Performance Liquid Chromatography (HPLC): The simultaneous quantification of cis- and trans-UCA in urine is commonly performed with HPLC following a solid-phase extraction (SPE) cleanup step. uva.nlescholarship.org After cleanup on a C18 column, the isomers are separated on a reversed-phase column and quantified with a UV detector at approximately 268 nm. uva.nlescholarship.org The detection limit for cis-UCA in urine has been reported as 0.03 µmol/mmol creatinine. uva.nl

Gas Chromatography-Mass Spectrometry (GC-MS): Automated GC-MS methods can be applied to analyze a wide range of metabolites, including UCA, in urine. pragolab.cz This requires a derivatization step, for which ethyl chloroformate can be used in an automated workflow that combines derivatization and microextraction, allowing for high-throughput analysis. pragolab.cz

Table 3: Mentioned Compounds

| Compound Name |

|---|

| cis-2-methylurocanic acid |

| cis-Urocanic acid |

| trans-Urocanic acid |

| 5-hydroxyindoleacetic acid |

| Acetonitrile |

| Acetylcysteine |

| Acetylsalicylic acid |

| Agmatine |

| Ammonia |

| Biopterin |

| Cadaverine |

| Caffeine |

| Chloroform |

| Citric acid |

| Creatinine |

| Dabsyl chloride |

| Ethanol |

| Ethyl acetate |

| Ethyl chloroformate |

| Formimino-glutamic acid |

| Glucose |

| Glutamic acid |

| Glycine |

| Histamine (B1213489) |

| Histidine |

| Homovanillic acid |

| Hydrochloric acid |

| Imidazole (B134444) propionate |

| Isopropanol |

| Leupeptin |

| Magnesium Stearate |

| Methanol |

| N-acetylserine |

| N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) |

| N-methylhistamine |

| Neopterin |

| Paracetamol |

| Pepstatin |

| Phenyethylamine |

| Phenyl methyl sulphonyl fluoride |